3-アミノ-4-クロロ安息香酸

概要

説明

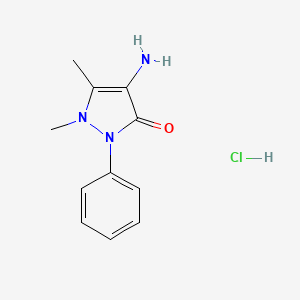

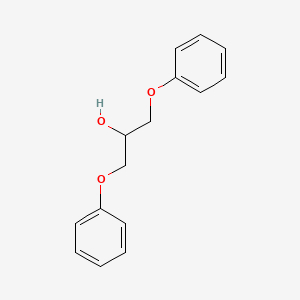

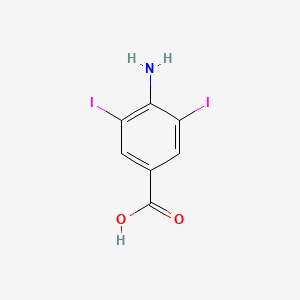

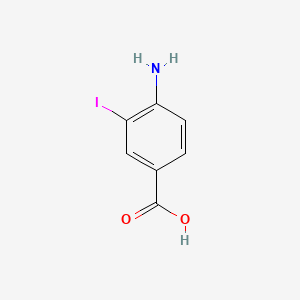

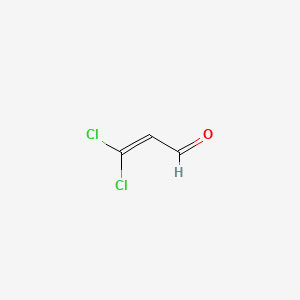

3-Amino-4-chlorobenzoic acid (3-ACBA) is a versatile organic compound that can be used for a variety of applications in organic synthesis, pharmaceuticals, and biochemistry. 3-ACBA is a carboxylic acid derivative of the aromatic benzene ring containing an amino group and a chlorine atom. It is a white crystalline solid that is insoluble in water. 3-ACBA is a building block for many organic molecules and can be used in a range of applications, including as a reagent in organic synthesis, as an intermediate in drug synthesis, and in biochemistry and physiological research.

科学的研究の応用

好中球活性化研究

3-アミノ-4-クロロ安息香酸: は、好中球活性化の研究に使用されます。好中球は活性化されると、次亜塩素酸(HOCl)を生成し、これは体の免疫応答の一部です。 この化合物はHOClのトラップとして機能し、研究者はさまざまな条件における好中球応答を理解し定量化することができます .

超分子化学

超分子化学では、3-アミノ-4-クロロ安息香酸は、共結晶や分子塩を形成するために使用されます。 これらの構造は、強化された電気伝導性や調整された光学特性など、特定の特性を持つ新しい材料を作成する可能性について分析されます .

酸塩基反応研究

この化合物は、酸塩基反応において重要な役割を果たし、特に塩や共結晶の形成において重要です。 ピリジン環などの塩基性化合物との相互作用は、プロトンを受け入れる親和性が高く、分子間相互作用と化合物の安定性の研究において特に興味深いものです .

分子量測定

3-アミノ-4-クロロ安息香酸: は、特定の分子量171.581を持ち、さまざまな科学的用途において、機器の較正や分子量測定の精度の確認に使用されます .

赤外分光法

この化合物は、フーリエ変換赤外分光法(FT-IR)研究で頻繁に使用されます。 その独特の吸収スペクトルは、類似の化合物の識別と分析、および官能基の振動モードの理解に役立ちます .

UV/可視分光法

3-アミノ-4-クロロ安息香酸: は、UV/可視分光法においても関連性があります。 その電子遷移特性は、類似の有機化合物の電子構造を理解するために研究されます .

X線回折

この化合物は、粉末X線回折(PXRD)と単結晶X線回折(SC-XRD)で使用され、材料の結晶構造を決定します。 これは、結晶学において、結晶格子内の原子の配置を特定するために不可欠です .

医薬品研究

医薬品研究では、3-アミノ-4-クロロ安息香酸は、より複雑な分子の合成における重要な中間体です。 これは、特に特定の結合親和性を持つ分子の設計において、潜在的な治療用途を持つ新薬の開発に使用されます .

Safety and Hazards

作用機序

Target of Action

Similar compounds, such as aminobenzoic acid derivatives, have been reported to act as traps for hypochlorous acid (hocl) in activated neutrophils .

Mode of Action

It’s plausible that it interacts with its targets through nucleophilic substitution reactions, given the presence of the amino group .

Pharmacokinetics

The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .

Result of Action

It has been suggested as a useful reagent for the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-4-chlorobenzoic acid. The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

生化学分析

Cellular Effects

The effects of 3-Amino-4-chlorobenzoic acid on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with specific enzymes can lead to changes in metabolic flux, affecting the overall metabolic state of the cell . Additionally, 3-Amino-4-chlorobenzoic acid can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular functions.

Molecular Mechanism

At the molecular level, 3-Amino-4-chlorobenzoic acid exerts its effects through various mechanisms. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, it may act as a competitive inhibitor by binding to the active site of an enzyme, preventing the substrate from accessing the site . Additionally, 3-Amino-4-chlorobenzoic acid can influence gene expression by interacting with DNA or RNA, leading to changes in transcription or translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Amino-4-chlorobenzoic acid can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Amino-4-chlorobenzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in adaptive changes in cellular processes.

Dosage Effects in Animal Models

The effects of 3-Amino-4-chlorobenzoic acid vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. For instance, high doses of 3-Amino-4-chlorobenzoic acid may lead to cellular toxicity, affecting cell viability and function . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

3-Amino-4-chlorobenzoic acid is involved in various metabolic pathways. It can be metabolized by enzymes such as aminotransferases and dehydrogenases, leading to the formation of intermediate metabolites . These metabolites can further participate in other biochemical reactions, influencing metabolic flux and metabolite levels. The interactions of 3-Amino-4-chlorobenzoic acid with cofactors such as NAD+ or FAD are also crucial for its metabolic activity.

Transport and Distribution

Within cells and tissues, 3-Amino-4-chlorobenzoic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation . The distribution of 3-Amino-4-chlorobenzoic acid within different cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of 3-Amino-4-chlorobenzoic acid is determined by various targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects . The localization of 3-Amino-4-chlorobenzoic acid within these compartments can influence its interactions with other biomolecules and its overall activity.

特性

IUPAC Name |

3-amino-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGFVJVLVZOSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044414 | |

| Record name | 3-Amino-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2840-28-0 | |

| Record name | 3-Amino-4-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2840-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002840280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2840-28-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3-amino-4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Amino-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-4-CHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q8R4430CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can 3-Amino-4-chlorobenzoic acid be used to synthesize complex molecules like those found in natural products?

A1: Yes, 3-Amino-4-chlorobenzoic acid serves as a versatile starting material for synthesizing complex molecules, including fragments of natural products. For example, it has been successfully employed in synthesizing the 2,3,4-trisubstituted indole fragments found in the thiopeptide antibiotics nosiheptide and glycothiohexide-alpha []. These syntheses highlight the potential of this compound in accessing valuable structures for medicinal chemistry research.

Q2: What are some synthetic strategies that utilize 3-Amino-4-chlorobenzoic acid to construct important heterocycles?

A2: 3-Amino-4-chlorobenzoic acid can be transformed into various heterocycles, demonstrating its versatility in organic synthesis. For instance, it acts as a precursor in synthesizing the key intermediate N-(6-chloro-4-methylthio-1-oxo-isochroman-5-yl)-trifluoroacetamide, which is further elaborated to access indole derivatives []. Additionally, it can be converted to 4-carboxyindole-3-propionic acid (and subsequently Uhle's ketone) through a series of reactions, including a crucial thermal decarboxylation step in aqueous alkali [].

Q3: Are there efficient and scalable methods for preparing key intermediates like 4-carboxyindole-3-propionic acid from 3-Amino-4-chlorobenzoic acid?

A3: Yes, researchers have developed practical and scalable synthetic routes for preparing 4-carboxyindole-3-propionic acid using 3-Amino-4-chlorobenzoic acid as a starting point []. These procedures are suitable for large-scale production and highlight the compound's utility in synthesizing valuable intermediates for various applications.

Q4: How is 3-Amino-4-chlorobenzoic acid typically protected when used in multi-step synthesis?

A4: In multi-step syntheses, 3-Amino-4-chlorobenzoic acid is often protected as its methyl ester to avoid unwanted side reactions. This protection strategy is exemplified in the synthesis of the nosiheptide fragment, where methyl 3-amino-4-chlorobenzoate is generated by reacting the acid with trimethoxymethane []. This approach ensures chemoselectivity and facilitates subsequent transformations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B1265506.png)